Aromadendrin 7-Methyl Ether (7-OMA): Natural Sources, Distribution, and Extraction Methodologies
Aromadendrin 7-Methyl Ether (7-OMA): Natural Sources, Distribution, and Extraction Methodologies
Executive Summary
Aromadendrin 7-methyl ether (CAS: 37971-69-0), systematically known as 7-O-methylaromadendrin or 3,5,4′-trihydroxy-7-methoxyflavanone, is a highly bioactive methylated flavanone[1][2]. As a specialized plant secondary metabolite and phytoalexin, it plays a critical role in plant defense mechanisms[3]. In modern drug development, 7-OMA has garnered significant attention for its potent anti-diabetic properties (specifically through the stimulation of peripheral glucose uptake), anti-inflammatory activity via secretory phospholipase A2 (PLA2) inhibition, and targeted cytotoxicity against specific cancer cell lines[1][4].
This technical whitepaper provides an authoritative guide on the botanical distribution, biosynthetic pathways, and field-proven extraction and isolation protocols for 7-OMA, designed for researchers and drug development professionals.
Chemical Profile and Biosynthetic Pathway
7-OMA is an aglycone flavonoid characterized by a methoxy group at the C-7 position of the A-ring, which significantly alters its lipophilicity and receptor-binding profile compared to its unmethylated precursor, aromadendrin (dihydrokaempferol)[3][5].
In plant systems, the biosynthesis of 7-OMA is an inducible defense response (phytoalexin pathway) triggered by pathogenic attack or abiotic stress[3]. The pathway begins with p-coumaric acid and proceeds through a series of highly conserved enzymatic transformations, culminating in the targeted methylation of aromadendrin by O-methyltransferase (OMT)[3][5]. Recent advancements have even successfully reconstructed this pathway in Escherichia coli cell factories, achieving de novo production of 7-OMA[5].
Biosynthetic pathway of 7-O-methylaromadendrin from p-coumaric acid in plant systems.
Table 1: Physicochemical & Analytical Properties of 7-OMA
| Property | Value / Description |
| Chemical Name | 3,5,4′-Trihydroxy-7-methoxyflavanone |
| Molecular Formula | C16H14O6[2][6] |
| Molecular Weight | 302.28 g/mol [2][6] |
| Exact Mass | 302.0790 Da[2][6] |
| Precursor Ion [M-H]⁻ | m/z 301.0722[7] |
| Key MS/MS Fragments | m/z 164.15, 151.1, 136.1[7] |
Botanical Distribution and Natural Sources
7-OMA is not ubiquitous; its distribution is highly conserved within specific botanical families, primarily the Asteraceae, Salicaceae, Iridaceae, and Myrtaceae. The compound is typically localized in resinous exudates, buds, bark, or rhizomes, where its antimicrobial properties protect the plant's vulnerable tissues[7][8][9].
Table 2: Botanical Sources and Pharmacological Context
| Plant Species (Family) | Primary Tissue Source | Pharmacological Activity | Key Findings & Metrics |
| Inula viscosa (Asteraceae) | Aerial parts, Leaves | Anti-diabetic, Anti-inflammatory | Stimulates peripheral glucose uptake; Inhibits secretory PLA2[1]. |
| Iris tectorum (Iridaceae) | Rhizomes | Cytotoxic / Anticancer | Triggers cell-cycle arrest at the S phase in specific cancer cell lines[1][9][10]. |
| Populus alba (Salicaceae) | Bark, Buds | Antimicrobial | Ethanolic bud extracts exhibit MIC ≤ 62.5 µg/mL against Gram-positive bacteria[5]. |
| Corymbia torelliana (Myrtaceae) | Kino (Resin) | Antibacterial, Anti-biofilm | Exhibits potent bacteriostatic activity against P. aeruginosa and S. aureus[8]. |
Advanced Extraction and Isolation Protocols
Isolating 7-OMA presents a distinct chromatographic challenge due to the co-elution of structurally homologous flavonoids (e.g., naringenin, sakuranetin, and unmethylated aromadendrin). The following protocol utilizes Liquid-Liquid Partitioning (LLP) followed by High-Speed Counter-Current Chromatography (HSCCC) to achieve >95% purity without the irreversible adsorption issues common in silica-gel chromatography[11].
Phase 1: Matrix Disruption and Primary Extraction
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Step 1: Lyophilize and pulverize the raw plant material (e.g., Populus bark or Inula leaves) to ≤40 mesh to maximize surface area.
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Step 2: Macerate the biomass in 80% Ethanol (v/v) at 25°C for 48 hours under continuous agitation.
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Causality: 80% EtOH is an amphiphilic solvent. The water content swells the cellulose matrix, while the ethanol efficiently solubilizes the moderately non-polar 7-OMA aglycone, preventing the over-extraction of highly lipophilic structural waxes[7].
-
-
Step 3: Filter the homogenate and concentrate in vacuo at 40°C to yield a crude ethanolic extract.
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Self-Validation Check: Perform rapid Thin Layer Chromatography (TLC) using a Toluene:Ethyl Acetate:Formic Acid (5:4:1) mobile phase. The presence of flavonoid aglycones must be confirmed via fluorescence under UV 254/365 nm before proceeding.
Phase 2: Liquid-Liquid Partitioning (LLP)
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Step 1: Suspend the crude extract in HPLC-grade water.
-
Step 2: Partition sequentially with Hexane (3 × 500 mL).
-
Causality: Hexane acts as a defatting agent, stripping away non-polar interferences (chlorophylls, sterols, and epicuticular waxes) that would otherwise cause severe emulsion issues and foul downstream chromatographic columns[11].
-
-
Step 3: Partition the remaining aqueous layer with Ethyl Acetate (EtOAc) (3 × 500 mL).
-
Causality: EtOAc possesses the precise dielectric constant required to selectively partition intermediate-polarity flavonoid aglycones (like 7-OMA) into the organic phase, leaving highly polar glycosides, tannins, and sugars trapped in the aqueous layer.
-
-
Self-Validation Check: Dry a 1 mL aliquot of the EtOAc fraction and run a preliminary HPLC-DAD scan at 280 nm to verify the enrichment of the target flavanone peak.
Phase 3: High-Speed Counter-Current Chromatography (HSCCC)
-
Step 1: Prepare a biphasic HEMWat solvent system consisting of Hexane:Ethyl Acetate:Methanol:Water at a 2:2:2:2 (v/v) ratio[11].
-
Causality: HSCCC relies entirely on liquid-liquid partitioning without a solid support matrix. This prevents the irreversible adsorption and degradation of flavonoids. The HEMWat 2:2:2:2 system provides the optimal partition coefficient ( K -value between 0.5 and 2.0) specifically for methylated flavanones[11].
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-
Step 2: Fill the HSCCC column with the upper (stationary) phase. Rotate the apparatus at 800 rpm and pump the lower (mobile) phase at a flow rate of 2.0 mL/min until hydrodynamic equilibrium is reached.
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Step 3: Inject the dried EtOAc fraction (dissolved in a 1:1 mixture of both phases) into the system.
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Step 4: Collect fractions using an in-line UV detector set to 280 nm.
-
Self-Validation Check: Pool the fractions corresponding to the 7-OMA peak and analyze via UHPLC-ESI-qTOF-MS. Successful isolation is validated by a dominant precursor ion [M-H]⁻ at m/z 301.0722 and characteristic MS/MS fragmentation at m/z 164.15 and 151.1[7].
Step-by-step extraction and HSCCC isolation workflow for 7-O-methylaromadendrin.
References
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BioCrick. "7-O-Methylaromadendrin | CAS:37971-69-0 | Flavonoids | High Purity".[Link]
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MDPI. "Polyphenols of the Inuleae-Inulinae and Their Biological Activities: A Review".[Link]
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PubChem - NIH. "Aromadendrin 7-methyl ether | C16H14O6 | CID 181132".[Link]
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PlantaeDB. "Aromadendrin 7-methyl ether - Chemical Compound".[Link]
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MDPI. "Phytochemical Profiles and Antimicrobial Activity of Selected Populus spp. Bud Extracts".[Link]
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ResearchGate. "Strategies of solvent system selection for the isolation of flavonoids by counter-current chromatography".[Link]
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MDPI. "Antibacterial Properties of Flavonoids from Kino of the Eucalypt Tree, Corymbia torelliana".[Link]
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PMC - NIH. "Exploring the Use of Iris Species: Antioxidant Properties, Phytochemistry, Medicinal and Industrial Applications".[Link]
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Encyclopedia MDPI. "Iris Species".[Link]
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ASM Journals. "Production of 7-O-Methyl Aromadendrin, a Medicinally Valuable Flavonoid, in Escherichia coli".[Link]
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